Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybenzohydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-oxo-phenyl)-1H-1,2,4-triazole-5-carboxylate.
Reduction: Formation of ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The hydroxyphenyl group can enhance the compound’s ability to interact with hydrophilic and hydrophobic regions of proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- Methyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Biological Activity
Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula C11H11N3O3 and a molecular weight of approximately 233.22 g/mol. Its structure features a hydroxyl group on the phenyl ring at the 3-position and an ethyl ester functional group at the 5-position of the triazole ring.
Synthesis of this compound
The synthesis typically involves multi-step reactions that can include:
- Formation of the triazole ring via cyclization.
- Introduction of the hydroxyl group through electrophilic substitution.
- Esterification to obtain the ethyl ester form.
This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Antimicrobial Properties
Compounds within the triazole class are known for their antifungal and antibacterial properties. This compound exhibits significant antibacterial activity against various pathogens. Studies have shown that similar compounds can inhibit enzymes critical for microbial growth, suggesting a mechanism of action that involves interference with metabolic pathways essential for bacteria and fungi.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate activity | |
Candida albicans | Antifungal potential |
Anticancer Activity
Recent studies have indicated that derivatives of triazoles exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their effects on lung carcinoma (A549) and glioma (C6) cell lines. The results demonstrated that some derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin.
Compound | Cell Line | IC50 (μM) | Comparison |
---|---|---|---|
This compound | A549 | TBD | Similar to doxorubicin |
Compound X | C6 | 13.167 ± 0.46 | More potent than doxorubicin |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes such as DNA topoisomerases involved in DNA replication and repair processes in cancer cells. This inhibition can lead to increased apoptosis in malignant cells while sparing healthy cells.
Case Studies
Several studies have focused on the biological evaluation of related triazole compounds:
- Study on Cytotoxicity : A series of triazole derivatives were synthesized and tested against A549 and C6 cell lines. Some compounds exhibited significant cytotoxicity with IC50 values lower than standard treatments.
- Antimicrobial Efficacy : Research highlighted the effectiveness of triazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating their potential as alternative antimicrobial agents.
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-4-3-5-8(15)6-7/h3-6,15H,2H2,1H3,(H,12,13,14) |
InChI Key |
CJRGAMBUEROEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.